DAPTA acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAPTA acetate involves the sequential coupling of amino acids to form the peptide chain. The process typically begins with the protection of amino groups using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques like reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling cycles efficiently. The final product is purified using large-scale chromatography techniques and lyophilized to obtain a stable, crystalline form .
Chemical Reactions Analysis
Types of Reactions
DAPTA acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC in organic solvents
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
DAPTA acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and chemokine receptor interactions.
Medicine: Explored as a potential therapeutic agent for HIV, multiple sclerosis, and other inflammatory diseases.
Industry: Utilized in the development of diagnostic imaging agents and as a tool in drug discovery .
Mechanism of Action
DAPTA acetate exerts its effects by binding to the chemokine (C-C motif) receptor 5 (CCR5) on the surface of immune cells. This binding inhibits the interaction between CCR5 and the HIV-1 gp120 envelope protein, thereby preventing the virus from entering and infecting the cells. Additionally, this compound modulates the Notch/NF-κB signaling pathway, leading to the downregulation of proinflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Vicriviroc: A CCR5 antagonist with similar antiviral properties.
Aplaviroc: A CCR5 antagonist investigated for its potential in HIV treatment .
Uniqueness of DAPTA Acetate
This compound is unique due to its peptide nature, which allows for specific interactions with CCR5 and other molecular targets. Unlike small molecule CCR5 antagonists, this compound can be modified to enhance its stability, bioavailability, and therapeutic efficacy. Its ability to modulate multiple signaling pathways also makes it a versatile tool in scientific research and therapeutic applications .
Properties
CAS No. |
1262750-63-9 |
---|---|
Molecular Formula |
C37H60N10O17 |
Molecular Weight |
916.9 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |
InChI |
InChI=1S/C35H56N10O15.C2H4O2/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53;1-2(3)4/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59);1H3,(H,3,4)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+;/m1./s1 |
InChI Key |
RNRQNIXDWUFGFX-ZPGAAPGCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O.CC(=O)O |
Origin of Product |
United States |
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